molecular formula C12H17N B15232429 1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline

1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B15232429
M. Wt: 175.27 g/mol
InChI Key: AUDDEAUABCIHGB-UHFFFAOYSA-N
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Description

1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline family This compound is characterized by its unique structure, which includes a quinoline core with ethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process involving the condensation of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate. This reaction proceeds via the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines . The reaction is typically carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Industrial Production Methods: Industrial production methods for this compound often involve the use of catalytic processes to enhance yield and efficiency. These methods may include the use of transition metal catalysts and optimized reaction conditions to facilitate the synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds in the tetrahydroquinoline family:

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-ethyl-8-methyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C12H17N/c1-3-13-9-5-8-11-7-4-6-10(2)12(11)13/h4,6-7H,3,5,8-9H2,1-2H3

InChI Key

AUDDEAUABCIHGB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=CC=CC(=C21)C

Origin of Product

United States

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